

spectroscopic characterization of PYR14-TFSI (NMR, IR)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PYR14-TFSI	
Cat. No.:	B1250298	Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of PYR14-TFSI

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (**PYR14-TFSI**), a prominent room-temperature ionic liquid (RTIL). This document details nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, experimental protocols, and the logical framework for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **PYR14-TFSI** in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, a detailed picture of the cation's structure can be constructed.

Quantitative NMR Data

The following table summarizes the expected 1 H and 13 C NMR chemical shifts (δ) and coupling constants (J) for the PYR14 cation in **PYR14-TFSI**, based on spectral data and analysis of structurally similar compounds. The atom numbering corresponds to the structure provided below.

Structure of PYR14 Cation:

Table 1: 1H and 13C NMR Data for the PYR14 Cation

Atom Number	¹H Chemical Shift (δ, ppm)	¹H Multiplicity	¹ H Coupling Constant (J, Hz)	¹³ C Chemical Shift (δ, ppm)
1	~3.02	S	-	~48.45
2, 3	~2.12	m	-	~21.99
4	~3.33	m	-	~64.38
5	~1.72	m	-	~25.84
6	~1.37	sext	~7.4	~20.19
7	~0.89	t	~7.4	~14.25

Note: Data is compiled from analogous compounds and spectral interpretations.[1] Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra of **PYR14-TFSI** is outlined below.

Instrumentation:

 A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Accurately weigh approximately 10-20 mg of PYR14-TFSI.
- Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm
 NMR tube. The typical volume is 0.6-0.7 mL.
- Ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Tune and match the probe for the desired nuclei (¹H and ¹³C).
- Shim the magnetic field to achieve optimal resolution and lineshape.
- Acquire a ¹H NMR spectrum. Typical parameters include:

Pulse angle: 30-45°

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 8-16

• Acquire a ¹³C NMR spectrum. Typical parameters include:

Pulse angle: 30-45°

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024 or higher, depending on sample concentration.

• Proton decoupling is typically applied to simplify the spectrum.

Data Processing:

- Apply a Fourier transform to the acquired free induction decays (FIDs).
- Phase correct the spectra.
- Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ¹H spectrum.

Identify peak multiplicities and measure coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecules within **PYR14-TFSI**, providing a characteristic fingerprint of its functional groups and overall structure.

Quantitative IR Data

The following table presents the key vibrational frequencies and their assignments for **PYR14-TFSI**.

Table 2: FTIR Peak Assignments for PYR14-TFSI

Wavenumber (cm ⁻¹)	Assignment	
2970, 2943, 2882	C-H stretching vibrations of the pyrrolidinium cation	
1467, 1433	C-H bending vibrations of the pyrrolidinium cation	
1350	Asymmetric SO ₂ stretching of the TFSI ⁻ anion	
1185	Asymmetric CF₃ stretching of the TFSI ⁻ anion	
1135	S-N-S stretching of the TFSI ⁻ anion	
1055	Symmetric SO ₂ stretching of the TFSI ⁻ anion	
790	CF₃ bending of the TFSI ⁻ anion	
740	S-N-S bending of the TFSI ⁻ anion	

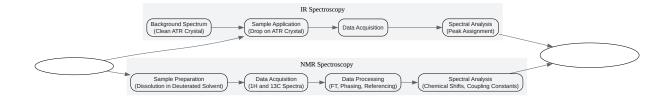
Source: Adapted from In Situ Infrared Spectroscopy Study of PYR14TFSI Ionic Liquid Stability for Li-O2 Battery.[2]

Experimental Protocol for FTIR Spectroscopy

A standard procedure for obtaining the FTIR spectrum of **PYR14-TFSI** using an Attenuated Total Reflectance (ATR) accessory is provided below.

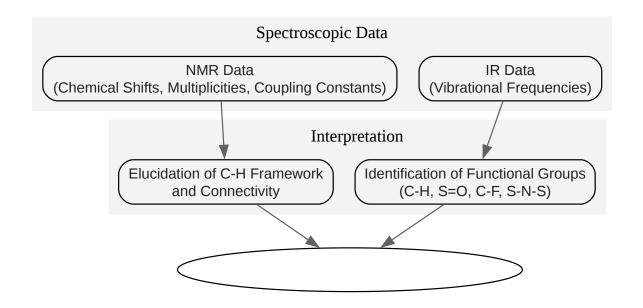
Instrumentation:

- A Fourier Transform Infrared (FTIR) spectrometer.
- An ATR accessory with a suitable crystal (e.g., diamond or germanium).


Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean.
 - Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
- Sample Analysis:
 - Place a small drop of PYR14-TFSI directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Lower the ATR press to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.
- Cleaning:
 - Thoroughly clean the ATR crystal after the measurement using a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Visualization of Experimental Workflow and Logical Relationships


The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process of structural confirmation.

Click to download full resolution via product page

Caption: Experimental workflow for the spectroscopic characterization of **PYR14-TFSI**.

Click to download full resolution via product page

Caption: Logical relationship for the structural confirmation of **PYR14-TFSI**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [spectroscopic characterization of PYR14-TFSI (NMR, IR)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250298#spectroscopic-characterization-of-pyr14-tfsi-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com